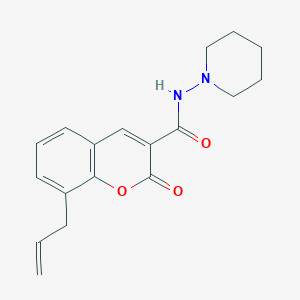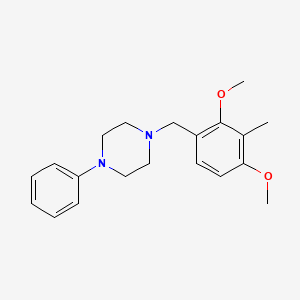![molecular formula C16H22ClNO3 B6075695 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6075695.png)
4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MCL-1 inhibitor, which is a protein that plays a crucial role in the survival of cancer cells. The inhibition of MCL-1 has been identified as a potential strategy for cancer treatment, and 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has shown promising results in this regard.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the inhibition of MCL-1 protein. MCL-1 is a member of the Bcl-2 family of proteins that regulate apoptosis. MCL-1 is overexpressed in many types of cancer, and its inhibition can induce apoptosis in cancer cells. 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride binds to the BH3 domain of MCL-1 protein, which is responsible for its anti-apoptotic activity. This binding induces a conformational change in the protein, leading to its degradation and apoptosis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells, induces apoptosis, and reduces the expression of MCL-1 protein. In vivo studies have shown that the compound inhibits tumor growth and prolongs the survival of mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is its high potency and selectivity for MCL-1 protein. This makes it a promising candidate for cancer treatment. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells. Therefore, further studies are needed to optimize the formulation and dosage of the compound for clinical use.
Direcciones Futuras
There are several future directions for the research on 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride. One direction is to study the combination of this compound with other anticancer agents to enhance its efficacy and reduce its toxicity. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. Additionally, further studies are needed to investigate the potential therapeutic applications of the compound in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of novel MCL-1 inhibitors based on the structure of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is also a promising direction for future research.
Métodos De Síntesis
The synthesis of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves several steps, including the reaction of 2-methoxy-4-methylphenol with 4-bromobutan-2-yn-1-ol to form 4-(2-methoxy-4-methylphenoxy)but-2-yn-1-ol. This compound is then reacted with morpholine in the presence of a catalyst to form 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine. Finally, the hydrochloride salt of the compound is obtained through acid-base reaction.
Aplicaciones Científicas De Investigación
4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has shown potential therapeutic applications in cancer treatment. The compound has been identified as a potent inhibitor of MCL-1, which is a protein that is overexpressed in many types of cancer and plays a crucial role in the survival of cancer cells. Inhibition of MCL-1 can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Therefore, 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been studied as a potential anticancer agent.
Propiedades
IUPAC Name |
4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-14-5-6-15(16(13-14)18-2)20-10-4-3-7-17-8-11-19-12-9-17;/h5-6,13H,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIDDJDGGQNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#CCN2CCOCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6075615.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B6075620.png)
![2-methyl-8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6075627.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)amino]-2-azepanone](/img/structure/B6075632.png)
![ethyl 3-(2-methylbenzyl)-1-[oxo(phenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6075647.png)
![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)
![2-[(diphenylacetyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B6075661.png)

![4-{[5-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)-2-furyl]methoxy}benzonitrile](/img/structure/B6075675.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B6075683.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6075686.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6075704.png)
![1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6075710.png)